molecular formula C19H14N2O2 B2607557 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one CAS No. 1024056-73-2

3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one

Cat. No.: B2607557
CAS No.: 1024056-73-2
M. Wt: 302.333
InChI Key: OOBYKCZRFXJFAX-UHFFFAOYSA-N
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Description

3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is a compound that features an indene core structure substituted with a phenyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one typically involves the formation of the oxazole ring followed by its attachment to the indene core. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature for the initial cyclization, followed by oxidation to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazole derivatives, while substitution reactions can yield a variety of substituted indene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core with an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, setting it apart from other oxazole-containing compounds .

Properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-12-11-16(21-23-12)20-18-14-9-5-6-10-15(14)19(22)17(18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBYKCZRFXJFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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